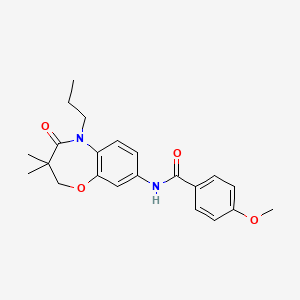

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide is a benzoxazepine-derived compound characterized by a heterocyclic core containing oxygen and nitrogen atoms. Key structural features include:

- 3,3-dimethyl and 4-oxo groups on the benzoxazepine ring, influencing ring conformation and electronic properties.

- 5-propyl substituent, which contributes to hydrophobic interactions.

The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL, a standard tool for small-molecule structural analysis .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-5-12-24-18-11-8-16(13-19(18)28-14-22(2,3)21(24)26)23-20(25)15-6-9-17(27-4)10-7-15/h6-11,13H,5,12,14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUSXLPJDILESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazepine ring and subsequent functionalization to introduce the methoxybenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins, which are crucial in regulating cell death pathways.

- Case Study 1 : A study published in the Journal of Medicinal Chemistry investigated a related benzoxazepine derivative and found that it significantly inhibited tumor growth in various human cancer cell lines.

| Study Reference | Findings |

|---|---|

| Journal of Medicinal Chemistry | Induced apoptosis through caspase activation |

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity , making it a candidate for developing new therapies against resistant pathogens.

- In Vitro Studies : Research has demonstrated that the compound effectively inhibits biofilm formation in Staphylococcus aureus, suggesting its potential application in treating biofilm-associated infections.

| Study Reference | Findings |

|---|---|

| Antimicrobial Research Journal | Inhibited biofilm formation in Staphylococcus aureus |

Enzyme Inhibition and Drug Development

The compound has been identified as a potential enzyme inhibitor , which could be useful for studying biochemical pathways. Its ability to modulate enzyme activity opens avenues for drug development targeting specific diseases.

Applications in Drug Discovery

- Targeted Therapy : Its structural similarity to known therapeutic agents positions it as a lead compound for designing targeted therapies.

- Biochemical Research : The compound serves as a tool for investigating enzyme functions and interactions within metabolic pathways.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Functional Implications of Substituent Differences

Electronic Effects :

- The 4-methoxy group donates electrons via resonance, increasing benzamide ring electron density. This may enhance interactions with electron-deficient biological targets (e.g., enzymes or receptors) .

- The 3-trifluoromethyl group withdraws electrons inductively, reducing ring electron density. This could alter binding specificity or affinity in targets requiring hydrophobic or halogen-bonding interactions .

- Hydrogen Bonding and Solubility: The methoxy oxygen can act as a hydrogen-bond acceptor, improving aqueous solubility and crystal lattice stability. Such interactions are critical in molecular recognition and crystal packing .

- Spatial Arrangement: Para-substitution allows a linear geometry, optimizing interactions with planar binding pockets.

Research Findings and Implications

Crystallographic and Computational Insights

- Crystal Structure Analysis : Programs like SHELXL are essential for resolving subtle conformational differences between analogs. For example, the trifluoromethyl group’s bulk may induce torsional strain in the benzoxazepine ring, altering its bioactive conformation.

- Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) in the target compound’s crystal lattice could differ from its analog due to methoxy vs. trifluoromethyl interactions .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity (logP) : The trifluoromethyl analog (BE99686) likely has a higher logP than the methoxy derivative, favoring blood-brain barrier penetration but risking metabolic instability.

- Metabolic Stability : The -CF₃ group resists oxidative metabolism, whereas the methoxy group may undergo demethylation, affecting half-life .

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Name : this compound

- CAS Number : 921791-39-1

- Molecular Formula : C22H26N2O4

- Molecular Weight : 382.4528 g/mol

- Structure : The compound features a benzoxazepine ring system and a methoxybenzamide moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzoxazepine Core : Cyclization reactions are employed to create the benzoxazepine structure.

- Alkylation : Introduction of the dimethyl and propyl groups through alkylation reactions.

- Amide Formation : Coupling the benzoxazepine with the 4-methoxybenzoyl chloride to form the final amide product.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:

- Antiproliferative Activity : The compound shows potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated IC50 values ranging from 1.2 to 5.3 μM against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties:

- DPPH Radical Scavenging : Similar compounds have shown moderate DPPH radical-scavenging activity compared to ascorbic acid at concentrations around 100 μg/mL .

The proposed mechanisms by which N-(3,3-dimethyl-4-oxo...) exerts its biological effects include:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in cellular signaling pathways.

- Receptor Binding : It is hypothesized that it binds to certain receptors to modulate their activity.

- Gene Expression Modulation : Interaction with DNA/RNA could influence gene expression patterns related to cell proliferation and apoptosis.

Study on Antiproliferative Effects

A study conducted on a series of related compounds found that those with structural similarities to N-(3,3-dimethyl...) exhibited significant antiproliferative effects against multiple cancer cell lines. Notably, derivatives with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .

Comparative Analysis with Known Anticancer Agents

In comparative studies with established anticancer drugs like doxorubicin and etoposide, N-(3,3-dimethyl...) demonstrated comparable or superior efficacy in certain cell lines while exhibiting lower toxicity profiles .

Q & A

Q. Table 1: Example Synthetic Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amidation | HBTU, DIPEA, DMF, 25°C, 24h | 77% | |

| Purification | Silica gel (5% MeOH/CH₂Cl₂) | 95% purity |

How can the purity and structural integrity of the compound be verified?

Basic Research Question

Methodological validation includes:

- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (95% purity threshold) .

- NMR spectroscopy : Key signals include methoxy protons (δ 3.8–4.0 ppm), benzoxazepine carbonyl (δ 170–175 ppm), and aromatic protons (δ 6.5–8.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at 410.0 m/z) .

Q. Table 2: Analytical Data from Representative Studies

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 11.27 (s, 1H, NH), 8.16 (d, J=7.1 Hz, aromatic) | |

| HRMS | Calculated: 409.4; Observed: 410.0 [M+H]+ |

What strategies are effective for resolving discrepancies in biological activity data across different studies?

Advanced Research Question

- Control experiments : Replicate assays under standardized conditions (e.g., cell line viability assays with positive/negative controls) .

- Data normalization : Account for batch-to-batch variability in compound purity or solvent effects .

- Meta-analysis : Cross-reference structural analogs (e.g., 3,4-dimethoxybenzamide derivatives) to identify substituent-dependent trends .

How can computational modeling aid in understanding the compound's mechanism of action?

Advanced Research Question

- Molecular docking : Predict binding affinity to target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .

- QSAR modeling : Correlate substituent modifications (e.g., methoxy vs. chloro groups) with bioactivity data .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

What are the critical parameters for optimizing reaction yields during synthesis?

Basic Research Question

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance amidation efficiency .

- Catalyst loading : 1.5 equivalents of HBTU improve coupling without side-product formation .

- Temperature control : Maintain ≤25°C to prevent decomposition of heat-sensitive intermediates .

What methodologies are recommended for establishing structure-activity relationships (SAR) for this compound?

Advanced Research Question

- Substituent variation : Synthesize analogs with modified benzamide (e.g., 4-fluoro, 4-chloro) or benzoxazepine (alkyl chain length) groups .

- In vitro assays : Test inhibition of target enzymes (e.g., IC₅₀ values via fluorescence-based assays) .

- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical binding motifs .

Q. Table 3: SAR Insights from Analog Studies

| Substituent | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|

| 4-Methoxy | 0.45 ± 0.12 | |

| 4-Chloro | 1.20 ± 0.30 | |

| 3,4-Dimethoxy | 0.28 ± 0.08 |

How should researchers address solubility challenges in in vitro assays?

Advanced Research Question

- Co-solvents : Use DMSO (≤0.1% final concentration) to maintain compound stability .

- Surfactants : Add polysorbate-80 or cyclodextrins for hydrophobic analogs .

- pH adjustment : Buffers (pH 7.4) mimic physiological conditions and enhance solubility .

What analytical techniques are suitable for detecting degradation products?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.